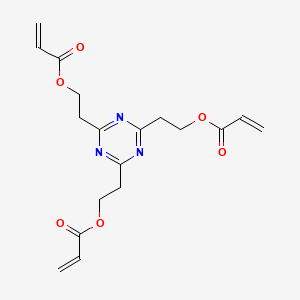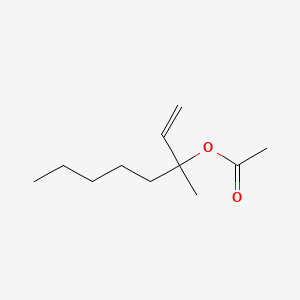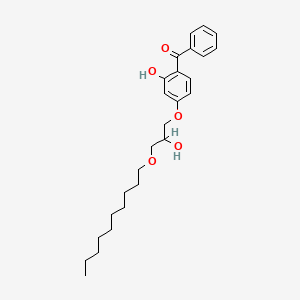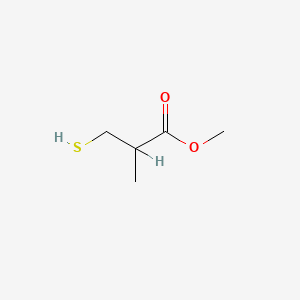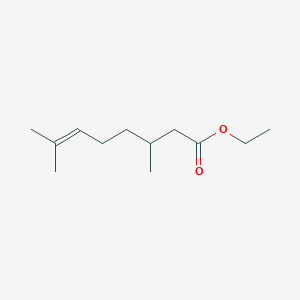
ethyl citronellate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl citronellate, also known as ethyl 3,7-dimethyloct-6-enoate, is an organic compound with the molecular formula C12H22O2. It is an ester derived from citronellal and ethanol. This compound is known for its pleasant, fruity, and floral aroma, making it a popular ingredient in the fragrance and flavor industries .
准备方法
Ethyl citronellate is typically synthesized through the esterification of citronellal with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The reaction can be represented as follows:
Citronellal+EthanolH2SO4Ethyl Citronellate+Water
In industrial settings, this process is scaled up, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation .
化学反应分析
Ethyl citronellate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to citronellal and ethanol.
Oxidation: this compound can be oxidized to form citronellic acid.
Reduction: Reduction of this compound can yield citronellol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents and conditions for these reactions include acids, bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride .
科学研究应用
Ethyl citronellate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and insect repellent properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.
作用机制
The mechanism of action of ethyl citronellate involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. The compound’s insect repellent properties are attributed to its ability to interfere with the olfactory receptors of insects, thereby deterring them from approaching treated surfaces .
相似化合物的比较
Ethyl citronellate is similar to other esters derived from citronellal, such as mthis compound and citronellol. it is unique in its specific aroma profile and its applications in the fragrance and flavor industries. Other similar compounds include:
Citronellal: A monoterpenoid aldehyde with a strong lemon scent.
Citronellol: An alcohol derived from citronellal, known for its rose-like aroma.
Geraniol: Another monoterpenoid alcohol with a sweet, floral scent.
This compound stands out due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its alcohol and aldehyde counterparts .
属性
CAS 编号 |
26728-44-9 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.3 g/mol |
IUPAC 名称 |
ethyl 3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C12H22O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,11H,5-6,8-9H2,1-4H3 |
InChI 键 |
UAIOJGGMISJMMY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C)CCC=C(C)C |
规范 SMILES |
CCOC(=O)CC(C)CCC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


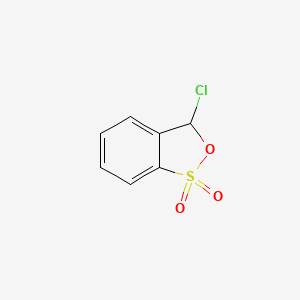
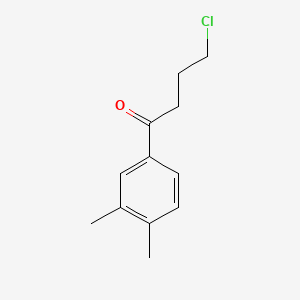
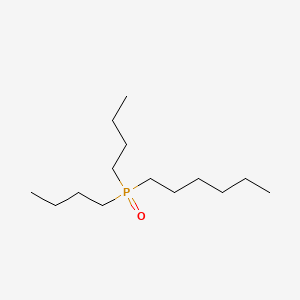
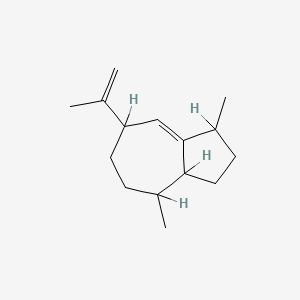
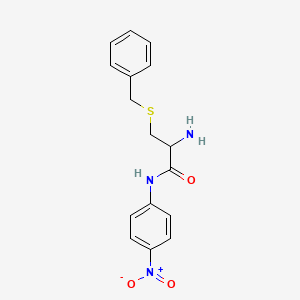
![1-Phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1614853.png)
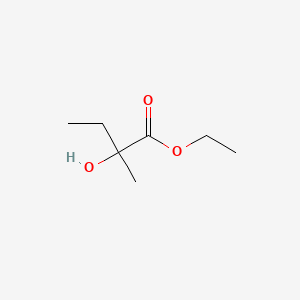
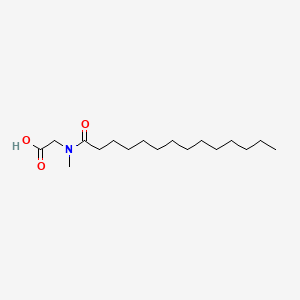
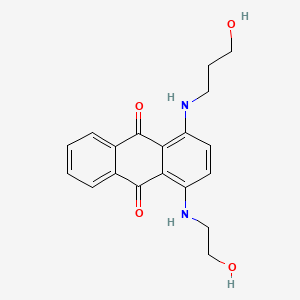
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate](/img/structure/B1614864.png)
